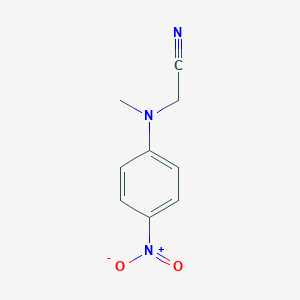

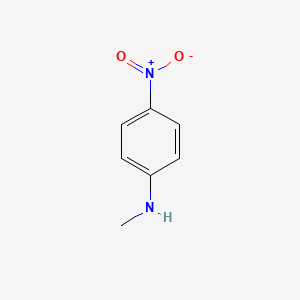

N-Cyanomethyl-N-methyl-4-nitroaniline

Description

Properties

IUPAC Name |

2-(N-methyl-4-nitroanilino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-11(7-6-10)8-2-4-9(5-3-8)12(13)14/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOYTAUERRJRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601030 | |

| Record name | [Methyl(4-nitrophenyl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107023-66-5 | |

| Record name | [Methyl(4-nitrophenyl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyanomethyl-N-methyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-Cyanomethyl-N-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanomethyl-N-methyl-4-nitroaniline is a substituted nitroaniline derivative of interest in medicinal chemistry and materials science. Its molecular architecture, featuring a nitro group—a potent electron-withdrawing moiety—and a cyanomethyl substituent, suggests potential applications as a synthetic intermediate and as a scaffold for developing novel bioactive compounds. An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and solubility to bioavailability and material characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in the public domain, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. Furthermore, where experimental data is absent, we will draw upon data from structurally analogous compounds to provide scientifically reasoned estimations, ensuring a thorough and practical resource for the scientific community.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and structure.

| Identifier | Value | Source |

| IUPAC Name | 2-(N-methyl-4-nitroanilino)acetonitrile | PubChem[1] |

| CAS Number | 107023-66-5 | TCI, PubChem[1] |

| Molecular Formula | C₉H₉N₃O₂ | PubChem[1][2] |

| Molecular Weight | 191.19 g/mol | PubChem[1] |

| Canonical SMILES | CN(CC#N)C1=CC=C(C=C1)[O-] | PubChem[2] |

| InChIKey | DJOYTAUERRJRAT-UHFFFAOYSA-N | PubChem[1] |

Figure 1: 2D Structure of this compound.

Physical and Chemical Properties: A Tabulated Summary

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that many of these are predicted values and should be confirmed by experimental determination.

| Property | Value | Method | Source |

| Appearance | Light yellow to Yellow to Orange powder to crystal | Visual Inspection | TCI |

| Melting Point | Data not available | OECD 102 (recommended) | - |

| Boiling Point | Data not available | OECD 103 (recommended) | - |

| Water Solubility | Data not available | OECD 105 (recommended) | - |

| logP (Octanol/Water) | 2.1 (Predicted) | XlogP3 | PubChem[2] |

| pKa | Data not available | Potentiometric Titration or UV-Vis Spectrophotometry (recommended) | - |

| Solubility in Organic Solvents | Soluble in Acetone | Experimental | TCI |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound, adhering to the highest standards of scientific integrity.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property indicating purity. The capillary method is a widely accepted technique.[3]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block or oil bath and a thermometer or digital temperature sensor is used.

-

Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of approximately 10°C/min.

-

Preliminary Determination: A preliminary, rapid determination of the approximate melting range is conducted.

-

Accurate Determination: The apparatus is cooled to at least 20°C below the preliminary melting point. A fresh sample is introduced, and the temperature is raised at a slower rate (1-2°C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination (OECD Guideline 103)

For solid compounds, the boiling point is determined at reduced pressure to prevent decomposition. The dynamic method is described here.[4][5]

Methodology:

-

Apparatus: A dynamic boiling point apparatus consisting of a boiling flask, a condenser, a thermometer, and a pressure measurement device is assembled.

-

Sample Introduction: A sample of this compound is placed in the boiling flask.

-

Pressure Reduction: The pressure in the apparatus is reduced to the desired level using a vacuum pump.

-

Heating: The sample is heated with constant stirring.

-

Equilibrium: The temperature and pressure are recorded when the liquid boils and a stable equilibrium between the liquid and vapor phases is established (i.e., constant temperature at a constant pressure).

-

Data Analysis: The boiling point at normal pressure can be extrapolated from a series of measurements at different pressures using the Clausius-Clapeyron equation.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for substances with solubilities above 10⁻² g/L.[2][6]

Methodology:

-

Sample and Solvent: A sufficient amount of this compound is added to a known volume of distilled water in a flask to ensure a saturated solution with an excess of the solid.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation may be necessary.

-

Analysis: The concentration of this compound in the aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed in g/L or mg/L.

Figure 3: Workflow for Water Solubility Determination.

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 117 - HPLC Method)

The HPLC method provides an efficient way to estimate the logP value.[7][8]

Methodology:

-

Principle: The retention time of the compound on a reversed-phase HPLC column is correlated with its lipophilicity.

-

Calibration: A series of reference compounds with known logP values are injected onto the HPLC system to create a calibration curve of log(retention time) versus logP.

-

Sample Analysis: A solution of this compound is injected onto the same HPLC system under identical conditions.

-

Determination of Retention Time: The retention time of the compound is measured.

-

Calculation of logP: The logP of this compound is determined by interpolating its retention time on the calibration curve.

pKa Determination

The pKa value is crucial for understanding the ionization state of a molecule at different pH values. Both potentiometric titration and UV-Vis spectrophotometry are common methods.

Potentiometric Titration Method: [1][9]

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry Method: [10][11]

-

Principle: This method is applicable if the UV-Vis spectrum of the compound changes upon ionization.

-

Buffer Solutions: A series of buffer solutions with known pH values are prepared.

-

Spectral Measurement: A solution of this compound is prepared in each buffer solution, and the UV-Vis spectrum is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have different absorptivities is plotted against pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Spectroscopic Data

Expected ¹H NMR Spectral Features

Based on the structure of this compound, the following proton signals would be anticipated in a ¹H NMR spectrum:

-

Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group would be expected to be downfield (at a higher ppm) compared to the protons ortho to the substituted amino group.

-

Methyl Protons: A singlet corresponding to the N-methyl group.

-

Methylene Protons: A singlet corresponding to the methylene protons of the cyanomethyl group.

For comparison, the ¹H NMR spectrum of N-Methyl-4-nitroaniline in DMSO-d₆ shows signals at approximately 8.02 ppm (d), 7.32 ppm (d), and 2.81 ppm (s).[7]

Expected Infrared (IR) Spectral Features

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C≡N Stretching (Nitrile Group): A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-N Stretching: Bands corresponding to the aromatic amine and aliphatic amine C-N bonds.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Expected UV-Vis Spectral Features

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the p-nitroaniline chromophore. The strong electron-withdrawing nitro group in conjugation with the electron-donating amino group typically results in a strong absorption band in the UV-A or near-visible region. The position of the maximum absorption (λmax) will be sensitive to the solvent polarity.

Synthesis

A plausible synthetic route to this compound would involve the N-alkylation of N-methyl-4-nitroaniline with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Sources

- 1. This compound | C9H9N3O2 | CID 19889016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H9N3O2) [pubchemlite.lcsb.uni.lu]

- 3. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. N-Methyl-4-nitroaniline(100-15-2) 1H NMR [m.chemicalbook.com]

- 8. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 10. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]

- 11. This compound | 107023-66-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Cyanomethyl-N-methyl-4-nitroaniline

This guide provides a comprehensive overview of the synthesis and characterization of N-Cyanomethyl-N-methyl-4-nitroaniline, a compound of interest for researchers and professionals in drug development and materials science. The methodologies detailed herein are grounded in established chemical principles, ensuring both reproducibility and a thorough understanding of the underlying processes.

Introduction: Significance of this compound

This compound is a derivative of 4-nitroaniline, a class of compounds extensively utilized as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The introduction of the cyanomethyl and methyl groups to the amine nitrogen significantly alters the electronic and steric properties of the molecule, making it a valuable building block for more complex chemical structures. Specifically, the presence of the nitrile group offers a reactive site for further chemical transformations, while the nitro group can be reduced to an amine, providing another avenue for derivatization.[1] Understanding the synthesis and characterization of this compound is crucial for its effective application in various research and development endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of N-methyl-4-nitroaniline with chloroacetonitrile. This reaction is a classic example of a nucleophilic substitution reaction, specifically following an SN2 mechanism.[2][3][4][5]

Underlying Principles: The Williamson Ether Synthesis Analogy

While not strictly a Williamson ether synthesis, the reaction mechanism shares fundamental principles. The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[2][6] In our case, the deprotonated amine of N-methyl-4-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

The choice of a strong base is critical to deprotonate the secondary amine of N-methyl-4-nitroaniline, thereby generating a more potent nucleophile. The acidity of the N-H proton in N-methyl-4-nitroaniline is influenced by the electron-withdrawing nitro group, making it more acidic than a typical alkyl amine.[7] However, a strong base is still required to ensure complete deprotonation and drive the reaction to completion. Sodium hydride (NaH) or potassium tert-butoxide are suitable choices for this purpose.[6][8]

Experimental Protocol

Materials:

-

N-methyl-4-nitroaniline

-

Chloroacetonitrile

-

Sodium hydride (NaH) or Potassium tert-butoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-4-nitroaniline and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes. The formation of a colored solution indicates the generation of the anilide anion.

-

Alkylation: Add a solution of chloroacetonitrile in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization.[9][10][11][12][13]

Rationale for Experimental Choices

-

Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent its reaction with water.

-

Solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and effectively solvate the cations, leaving the anion more nucleophilic.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic deprotonation step and prevent potential side reactions.

-

Purification by Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds.[9][10][11][12][13] The choice of solvent for recrystallization is crucial; a good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[11] A mixture of ethyl acetate and hexane is often a suitable solvent system for this purpose.

Synthesis Workflow Diagram

Caption: Workflow for the characterization of this compound.

Safety Considerations

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. [14][15][16]It also causes skin and serious eye irritation. [15][16]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via N-alkylation, along with a comprehensive plan for its characterization. The rationale behind each experimental step has been explained, emphasizing the importance of understanding the underlying chemical principles. By following these procedures, researchers can confidently synthesize and verify the identity and purity of this valuable chemical intermediate, paving the way for its application in further scientific endeavors.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Wikipedia. Recrystallization (chemistry). [Link]

-

University of Alberta, Department of Chemistry. Recrystallization. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. This compound. [Link]

-

Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Link]

-

PubChemLite. This compound (C9H9N3O2). [Link]

-

ACS Omega. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

-

ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]

- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

-

The Journal of Organic Chemistry. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

PubChem. N-Methyl-4-nitroaniline. [Link]

-

NIST WebBook. Aniline, N-methyl-. [Link]

-

PubChem. 2-Methyl-4-nitroaniline. [Link]

-

ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline.. [Link]

-

NIST WebBook. m-Nitroaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of N-Methyl-4-nitroaniline in Modern Chemical Manufacturing. [Link]

Sources

- 1. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Khan Academy [khanacademy.org]

- 7. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Recrystallization [sites.pitt.edu]

- 11. mt.com [mt.com]

- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. This compound | 107023-66-5 | TCI AMERICA [tcichemicals.com]

- 15. This compound | 107023-66-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. This compound | C9H9N3O2 | CID 19889016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyanomethyl-N-methyl-4-nitroaniline (CAS 107023-66-5)

Introduction: Unveiling a Niche Yet Potent Nitroaromatic Intermediate

N-Cyanomethyl-N-methyl-4-nitroaniline, with the CAS number 107023-66-5, is a distinct organic compound characterized by a nitro-substituted aniline core further functionalized with both a methyl and a cyanomethyl group on the amine nitrogen.[1][2] This unique substitution pattern imparts a specific set of electronic and steric properties that make it a molecule of interest in specialized research areas. While not a household name in the broader chemical industry, its structural motifs—a push-pull substituted aromatic ring and a reactive nitrile group—suggest its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of materials science and medicinal chemistry.

This guide provides a comprehensive technical overview of this compound, moving beyond basic catalog data to offer insights into its synthesis, structural characterization, safety considerations, and potential applications. The information herein is curated to empower researchers with the foundational knowledge required to effectively handle, characterize, and strategically employ this compound in their research endeavors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid.[3] Its molecular structure combines the electron-withdrawing nitro group (-NO2) para to the electron-donating N-substituted amino group, creating a polarized aromatic system. The presence of the cyanomethyl (-CH2CN) group adds another layer of chemical functionality.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the molecule structure using nodes and edges N1 [label="N", pos="0,0.75!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-1.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.6,-0.3!", fontcolor="#202124"]; C4 [label="C", pos="0.6,-0.3!", fontcolor="#202124"]; C5 [label="C", pos="-0.6,-2.7!", fontcolor="#202124"]; C6 [label="C", pos="0.6,-2.7!", fontcolor="#202124"]; N2 [label="N", pos="0,-3.9!", fontcolor="#EA4335"]; O1 [label="O", pos="-0.8,-4.7!", fontcolor="#EA4335"]; O2 [label="O", pos="0.8,-4.7!", fontcolor="#EA4335"]; C7 [label="C", pos="-1.1,1.7!", fontcolor="#202124"]; H1 [label="H", pos="-0.7,2.4!", fontcolor="#202124"]; H2 [label="H", pos="-1.7,2.1!", fontcolor="#202124"]; H3 [label="H", pos="-2.0,1.4!", fontcolor="#202124"]; C8 [label="C", pos="1.1,1.7!", fontcolor="#202124"]; H4 [label="H", pos="0.7,2.4!", fontcolor="#202124"]; H5 [label="H", pos="1.7,2.1!", fontcolor="#202124"]; C9 [label="C", pos="2.0, 1.0!", fontcolor="#202124"]; N3 [label="N", pos="2.7, 0.5!", fontcolor="#4285F4"];

// Draw the bonds edge [style=solid, color="#202124"]; N1 -- C3; N1 -- C4; C3 -- C1; C4 -- C2; C1 -- C5; C2 -- C6; C5 -- C6; C6 -- N2; N2 -- O1 [label="+", fontcolor="#EA4335"]; N2 -- O2 [label="-", fontcolor="#EA4335"]; N1 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; N1 -- C8; C8 -- H4; C8 -- H5; C8 -- C9; C9 -- N3 [style=dotted]; // Triple bond representation

// Aromatic ring indication node [shape=circle, style=dotted, label="", width=1.5, pos="0,-1.5!"]; } Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 107023-66-5 | [2] |

| Molecular Formula | C₉H₉N₃O₂ | [1][2] |

| Molecular Weight | 191.19 g/mol | [1] |

| Appearance | Light yellow to Yellow to Orange powder to crystal | [3] |

| Purity | >98.0% (GC) | [3] |

| IUPAC Name | 2-(N-methyl-4-nitroanilino)acetonitrile | [2] |

Proposed Synthesis Protocol: A Route via N-Alkylation

The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of N-methyl-4-nitroaniline attacks the electrophilic carbon of the haloacetonitrile. A non-nucleophilic base is required to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes start [label="Start: N-methyl-4-nitroaniline\n& Chloroacetonitrile", fillcolor="#34A853"]; dissolve [label="Dissolve reactants in\n a polar aprotic solvent\n(e.g., Acetonitrile, DMF)"]; add_base [label="Add a non-nucleophilic base\n(e.g., K2CO3, NaH)"]; heat [label="Heat the mixture\n(e.g., 60-80°C) with stirring"]; monitor [label="Monitor reaction progress\nby TLC or LC-MS"]; workup [label="Aqueous workup:\nQuench, extract with organic solvent"]; purify [label="Purify by column chromatography\n or recrystallization"]; end [label="End: this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> dissolve [label="Combine"]; dissolve -> add_base [label="Facilitate reaction"]; add_base -> heat [label="Initiate reaction"]; heat -> monitor [label="Ensure completion"]; monitor -> workup [label="Reaction complete"]; workup -> purify [label="Isolate product"]; purify -> end [label="Obtain pure compound"]; } Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology (Proposed)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-4-nitroaniline (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent (e.g., acetonitrile or DMF). Add a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care).

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. If DMF was used, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Characterization and Spectroscopic Analysis (Predicted)

As experimental spectroscopic data for this compound is not publicly available, this section provides a predicted analysis based on its chemical structure and comparison with its precursor, N-methyl-4-nitroaniline.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aromatic protons (δ 6.5-8.2 ppm, two doublets), Methylene protons (-CH₂CN, δ ~4.0-4.5 ppm, singlet), Methyl protons (-NCH₃, δ ~3.0-3.3 ppm, singlet) | The aromatic region will resemble N-methyl-4-nitroaniline but with potential slight shifts due to the electronic influence of the cyanomethyl group. The methylene singlet will be deshielded by the adjacent nitrogen and nitrile group. The N-methyl singlet will be present. |

| ¹³C NMR | Aromatic carbons (δ 110-155 ppm), Nitrile carbon (-CN, δ ~115-120 ppm), Methylene carbon (-CH₂CN, δ ~40-50 ppm), Methyl carbon (-NCH₃, δ ~35-45 ppm) | The spectrum will show the characteristic peaks for the substituted benzene ring. The nitrile carbon appears in a distinct region. The methylene and methyl carbons will be in the aliphatic region. |

| IR Spectroscopy | Strong C≡N stretch (~2240-2260 cm⁻¹), Strong asymmetric and symmetric NO₂ stretches (~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹), C-N stretches, Aromatic C-H and C=C stretches. | The most diagnostic peak will be the sharp, medium-intensity nitrile stretch. The two strong nitro group absorptions will also be prominent. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 191. Fragmentation may involve loss of the cyanomethyl radical (•CH₂CN) or the nitro group (•NO₂). | The molecular weight of 191.19 suggests a molecular ion peak at m/z 191. Predicted fragmentation patterns can help confirm the structure.[1] |

Safety and Handling: A Compound of Significant Toxicity

This compound is classified as a toxic substance and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P405: Store locked up.[3]

All work with this compound should be conducted in a certified chemical fume hood. Personnel must be equipped with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. A plan for waste disposal in accordance with local regulations must be in place prior to handling.

Potential Applications and Future Research Directions

While specific applications for this compound are not extensively documented, its chemical structure suggests potential utility in several areas of research and development.

Intermediate for Dyes and Pigments

The nitroaniline scaffold is a classic component of azo dyes. The nitrile group in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical transformations to produce novel colorants.

Materials Science: Non-Linear Optical (NLO) Materials

Aromatic compounds with strong electron-donating and electron-withdrawing groups, like this molecule, are known to exhibit significant second-order non-linear optical (NLO) properties. Such materials are of interest for applications in telecommunications, optical computing, and frequency doubling of laser light. In fact, the compound is categorized by some suppliers as an organic NLO material, suggesting this as a primary area of interest.

Medicinal Chemistry and Agrochemicals

The nitrile group is a common functional group in many pharmaceuticals and agrochemicals. It can act as a bioisostere for other functional groups or be a key component of a pharmacophore. This compound could serve as a building block for the synthesis of more complex, biologically active molecules. The nitro group can be reduced to an amine, which is a common step in the synthesis of many pharmaceutical ingredients.

Conclusion

This compound (CAS 107023-66-5) is a specialized chemical intermediate with a unique combination of functional groups that predispose it to applications in materials science and as a synthetic building block. While its direct applications are not yet widely reported, its structural features, particularly the "push-pull" electronic system, make it a compelling candidate for research into new NLO materials. Its synthesis is achievable through standard organic chemistry techniques, though its significant toxicity necessitates stringent safety protocols. This guide provides a solid foundation for researchers to understand and safely utilize this compound, paving the way for future discoveries and applications.

References

- Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27.

-

Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. (n.d.). RSC Publishing. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9N3O2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

-

Sharma, R. (2014, January 16). Chloroacetonitrile. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the substituted anilines. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Bromo-N-methyl-2-nitroaniline | 53484-26-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of bromoacetonitrile with o-methyl aromatic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN104761467A - Anilino acetonitrile synthesis method.

-

ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

-

MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

-

AA Blocks. (n.d.). 82956-11-4 | Benzoic acid, 4-[(aminoiminomethyl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2). Retrieved from [Link]

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

-

ResearchGate. (2025, August 6). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

-

Toc. (n.d.). Compounds with 13 to 100 Carbon Atoms. Retrieved from [Link]

Sources

Molecular structure and formula of N-Cyanomethyl-N-methyl-4-nitroaniline.

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of N-Cyanomethyl-N-methyl-4-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed protocols and in-depth analysis grounded in established scientific principles.

Introduction and Molecular Overview

This compound, a substituted nitroaniline derivative, is a compound of interest in various fields of chemical research. Its molecular structure, featuring a nitro group as a strong electron-withdrawing moiety and a tertiary amine with a cyanomethyl substituent, imparts unique electronic and chemical properties. This guide will delve into the foundational chemical information, synthesis, and analytical characterization of this molecule.

Molecular Formula and Structure

The molecular formula of this compound is C₉H₉N₃O₂ [1][2]. Its IUPAC name is 2-(N-methyl-4-nitroanilino)acetonitrile [2].

The molecular structure consists of a 4-nitroaniline core, with the amino group being substituted with both a methyl and a cyanomethyl group.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 191.19 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder to crystal | |

| CAS Number | 107023-66-5 | [2] |

| Purity | >98.0% (GC) |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of N-methyl-4-nitroaniline with a suitable cyanomethylating agent, such as chloroacetonitrile. The reaction involves the nucleophilic substitution of the halide by the secondary amine.

Synthetic Pathway

Caption: General synthetic scheme for this compound.

Experimental Protocol

Materials:

-

N-methyl-4-nitroaniline

-

Chloroacetonitrile

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N-methyl-4-nitroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the secondary amine, facilitating its nucleophilic attack on the electrophilic carbon of chloroacetonitrile.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic and Crystallographic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. This section outlines the expected spectroscopic data and available crystallographic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the search results, predicted NMR data can provide valuable guidance for characterization.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 2H | Aromatic protons ortho to the nitro group |

| ~6.8 | d | 2H | Aromatic protons meta to the nitro group |

| ~4.2 | s | 2H | -CH₂-CN |

| ~3.1 | s | 3H | -N-CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-NO₂ |

| ~145 | C-N |

| ~126 | Aromatic CH ortho to -NO₂ |

| ~112 | Aromatic CH meta to -NO₂ |

| ~117 | -CN |

| ~40 | -CH₂-CN |

| ~38 | -N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | C≡N stretching (nitrile) |

| ~1590, ~1340 | Asymmetric and symmetric NO₂ stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~2900-3000 | C-H stretching (aromatic and aliphatic) |

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z 191.07

Fragmentation patterns would likely involve the loss of the nitro group, the cyanomethyl group, and other characteristic fragments.

Crystal Structure

A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 278155 [2]. Access to the crystallographic information file (CIF) would provide detailed information on the solid-state packing, bond lengths, and bond angles of the molecule.

Potential Applications and Research Interest

While specific applications for this compound are not extensively documented in the provided search results, its structural features suggest potential areas of research and application.

-

Nonlinear Optics (NLO): Nitroaniline derivatives are well-known for their NLO properties. The combination of a strong electron-donating group (the tertiary amine) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system can lead to large second-order hyperpolarizabilities.

-

Organic Synthesis: The presence of multiple functional groups makes it a potentially useful intermediate in the synthesis of more complex molecules, including dyes and pharmaceutical compounds.

-

Materials Science: The molecule's polarity and potential for intermolecular interactions could be of interest in the design of new materials with specific electronic or optical properties.

Safety and Handling

This compound is classified as a toxic substance.

Hazard Statements:

-

H301: Toxic if swallowed[2]

-

H311: Toxic in contact with skin[2]

-

H331: Toxic if inhaled[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a fascinating molecule with potential for further exploration in various chemical disciplines. This guide has provided a comprehensive overview of its fundamental properties, a proposed synthetic route, and expected analytical data. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics and explore its potential applications, particularly in the field of nonlinear optics.

References

-

PubChem. This compound. [Link]

Sources

Spectroscopic Characterization of N-Cyanomethyl-N-methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanomethyl-N-methyl-4-nitroaniline is a derivative of the well-studied chromophore, 4-nitroaniline. The introduction of a cyanomethyl and a methyl group to the amine nitrogen significantly alters its electronic and structural properties, making it a molecule of interest in various fields, including nonlinear optics, materials science, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data of this compound, complete with detailed experimental protocols and in-depth interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | Aromatic Protons (H-3, H-5) |

| ~6.75 | Doublet | 2H | Aromatic Protons (H-2, H-6) |

| ~4.30 | Singlet | 2H | Methylene Protons (-CH₂-CN) |

| ~3.10 | Singlet | 3H | Methyl Protons (-N-CH₃) |

Interpretation:

-

Aromatic Region: The downfield signals at approximately 8.15 ppm and 6.75 ppm are characteristic of protons on a nitro-substituted benzene ring. The strong electron-withdrawing nature of the nitro group deshields the ortho protons (H-3, H-5), causing them to resonate at a lower field compared to the meta protons (H-2, H-6) relative to the nitro group. The observed doublet multiplicity for both signals is due to ortho-coupling between adjacent aromatic protons.

-

Aliphatic Region: The singlet at around 4.30 ppm corresponds to the two methylene protons of the cyanomethyl group. The proximity to the electron-withdrawing cyano group and the nitrogen atom results in a downfield shift. The singlet nature indicates no adjacent protons. The singlet at approximately 3.10 ppm is assigned to the three protons of the N-methyl group.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | Aromatic Carbon (C-1) |

| ~143.0 | Aromatic Carbon (C-4) |

| ~126.0 | Aromatic Carbons (C-3, C-5) |

| ~112.0 | Aromatic Carbons (C-2, C-6) |

| ~117.0 | Cyano Carbon (-CN) |

| ~50.0 | Methylene Carbon (-CH₂-CN) |

| ~40.0 | Methyl Carbon (-N-CH₃) |

Interpretation:

-

Aromatic Carbons: The quaternary carbon attached to the nitrogen (C-1) is significantly deshielded and appears at approximately 152.0 ppm. The carbon bearing the nitro group (C-4) is also downfield at around 143.0 ppm. The carbons ortho to the nitro group (C-3, C-5) are found at about 126.0 ppm, while the carbons meta to the nitro group (C-2, C-6) are more shielded, resonating around 112.0 ppm.

-

Aliphatic and Cyano Carbons: The carbon of the cyano group (-CN) typically appears in the 115-120 ppm range. The methylene carbon, being attached to two electronegative atoms (nitrogen and the cyano group), is found at approximately 50.0 ppm. The N-methyl carbon resonates at a more upfield position, around 40.0 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol: Acquiring an IR Spectrum (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Predicted IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~2250 | Medium-Sharp | C≡N stretch (nitrile) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C ring stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

| ~1300-1000 | Medium | C-N stretch |

| ~850 | Strong | para-disubstituted C-H out-of-plane bend |

Interpretation:

-

Nitrile Group: A key diagnostic peak is the sharp, medium-intensity absorption around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile functional group.

-

Nitro Group: The presence of the nitro group will be unequivocally confirmed by two strong absorptions: the asymmetric stretch typically appearing around 1520 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.

-

Aromatic Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C ring stretching absorptions will appear in the 1600-1475 cm⁻¹ region. A strong band around 850 cm⁻¹ is indicative of the para-disubstitution pattern of the benzene ring.

-

Aliphatic Groups: The C-H stretching vibrations of the N-methyl and methylene groups will be observed in the 2950-2850 cm⁻¹ range.

-

C-N Bonds: The C-N stretching vibrations will likely appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: Acquiring a UV-Vis Spectrum

Predicted UV-Vis Spectral Data and Interpretation

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~380-400 | High | π → π* (intramolecular charge transfer) |

| ~230-250 | Moderate | π → π* (benzenoid) |

Interpretation:

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the range of 380-400 nm. This band is attributed to a π → π* electronic transition with significant intramolecular charge transfer (ICT) character. The electron-donating amino group (with its methyl and cyanomethyl substituents) and the electron-withdrawing nitro group are in a para-relationship, which facilitates this charge transfer from the nitrogen lone pair to the nitro group upon electronic excitation. This ICT band is responsible for the characteristic yellow color of 4-nitroaniline and its derivatives. A second, higher-energy absorption band, corresponding to a π → π* transition within the benzene ring, is expected to appear in the 230-250 nm region. The position and intensity of these bands can be influenced by the solvent polarity.

Conclusion

The spectral data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer detailed structural insights, while the predicted IR and UV-Vis spectra provide valuable information about the functional groups and electronic properties of the molecule. This information is crucial for researchers and scientists working with this compound, enabling them to verify its identity, assess its purity, and understand its chemical behavior.

References

Unveiling the Nonlinear Optical Persona of N-Cyanomethyl-N-methyl-4-nitroaniline: A Technical Guide

This in-depth technical guide delves into the core nonlinear optical (NLO) properties of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA), a promising organic material for applications in photonics and optoelectronics. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive exploration of CMNA's molecular and crystal structure, theoretical underpinnings of its NLO activity, and detailed protocols for its synthesis and characterization.

Introduction: The Promise of Organic NLO Materials

Organic nonlinear optical (NLO) materials have garnered significant attention due to their potential for high NLO efficiencies, rapid response times, and molecular engineering versatility.[1][2] These materials are pivotal for a range of applications, including optical data storage, telecommunications, and frequency conversion. This compound (CMNA) emerges as a molecule of interest, belonging to the well-established family of nitroaniline derivatives known for their significant second- and third-order NLO responses. Its molecular structure, featuring a strong electron-donating group (-N(CH₃)(CH₂CN)) and a powerful electron-withdrawing group (-NO₂) connected by a π-conjugated phenyl ring, is archetypal for high molecular hyperpolarizability.

This guide will provide a holistic view of CMNA, from its fundamental chemical and physical properties to the advanced theoretical and experimental methodologies used to probe its NLO characteristics.

Molecular and Crystal Structure: The Foundation of NLO Activity

The nonlinear optical response of a material is intrinsically linked to its molecular and crystal structure. For CMNA, the key lies in its asymmetric charge distribution and the potential for non-centrosymmetric crystal packing.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [1] |

| IUPAC Name | 2-(N-methyl-4-nitroanilino)acetonitrile | [1] |

| CAS Number | 107023-66-5 | [2] |

| Molecular Weight | 191.19 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2] |

The molecular structure of CMNA is depicted below:

Molecular structure of this compound (CMNA).

Crystal Structure:

The bulk NLO properties of a material are governed not only by the molecular hyperpolarizability (β) but also by the macroscopic crystal structure. For second-harmonic generation (SHG), a non-centrosymmetric crystal structure is a prerequisite. Information on the crystal structure of CMNA is available in the Cambridge Structural Database (CSD), with CCDC Number 278155.[1] The crystallographic details are crucial for predicting the macroscopic second-order susceptibility tensor (χ⁽²⁾) from the molecular hyperpolarizability tensor.

Theoretical Framework for NLO Properties

The NLO response of organic molecules like CMNA can be understood through quantum chemical calculations. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting molecular hyperpolarizabilities.

The polarization (P) of a molecule in the presence of an electric field (E) can be expressed as a power series:

P = P₀ + αE + βE² + γE³ + ...

where:

-

α is the linear polarizability.

-

β is the first-order hyperpolarizability (related to second-order NLO effects like SHG).

-

γ is the second-order hyperpolarizability (related to third-order NLO effects like third-harmonic generation and two-photon absorption).

For CMNA, the large dipole moment arising from the donor-acceptor character is expected to lead to a significant β value. The extended π-conjugation facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for enhancing NLO responses.

The relationship between molecular structure and NLO properties can be visualized as follows:

Relationship between molecular structure and bulk NLO properties.

Experimental Protocols

A. Synthesis of this compound (CMNA)

A plausible synthetic route to CMNA involves the N-alkylation of N-methyl-4-nitroaniline. The following protocol is a generalized procedure based on standard organic synthesis techniques.

Materials:

-

N-methyl-4-nitroaniline

-

Chloroacetonitrile or Bromoacetonitrile

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-methyl-4-nitroaniline in DMF, add a base such as potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to deprotonate the amine.

-

Add chloroacetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

B. Crystal Growth

Single crystals of CMNA suitable for NLO measurements can be grown from solution by the slow evaporation technique.

Procedure:

-

Prepare a saturated solution of purified CMNA in a suitable solvent (e.g., acetone, methanol, or a mixture of solvents) at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent.

-

Keep the crystallizing dish in a vibration-free environment at a constant temperature.

-

Optically clear, well-defined single crystals should form over a period of several days to weeks.

C. Second-Order NLO Characterization: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG).

Experimental Workflow:

Schematic of the Kurtz-Perry powder SHG measurement setup.

Procedure:

-

A high-intensity pulsed laser beam, typically from a Nd:YAG laser (1064 nm), is directed onto a powdered sample of CMNA.

-

The sample is packed into a thin cell with transparent windows.

-

The light transmitted through the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second-harmonic signal (532 nm) to pass.

-

The intensity of the 532 nm light is measured using a photomultiplier tube (PMT).

-

The SHG efficiency of CMNA is determined by comparing its signal intensity to that of a reference material with a known NLO response, such as potassium dihydrogen phosphate (KDP).

D. Third-Order NLO Characterization: Z-Scan Technique

The Z-scan technique is a powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Experimental Workflow:

Schematic of the Z-scan experimental setup.

Procedure:

-

A single Gaussian laser beam is focused onto a solution of CMNA in a suitable solvent contained in a cuvette.

-

The cuvette is translated along the beam axis (the z-axis) through the focal point.

-

The transmittance of the sample is measured by a detector in the far-field.

-

Closed-aperture Z-scan: An aperture is placed before the detector. The change in transmittance as the sample moves through the focus provides information about the sign and magnitude of the nonlinear refractive index (n₂). A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).

-

Open-aperture Z-scan: The aperture is removed, and the total transmittance is measured. This measurement is sensitive to nonlinear absorption processes, such as two-photon absorption, and allows for the determination of the nonlinear absorption coefficient (β).

Expected NLO Properties and Discussion

While specific experimental data for CMNA is not widely published, we can infer its potential NLO properties based on its structural similarity to other nitroaniline derivatives. For instance, the well-studied 2-methyl-4-nitroaniline (MNA) exhibits a significant second-order NLO response. The presence of the cyanomethyl group in CMNA is expected to further enhance the electron-donating strength of the amino group, potentially leading to a larger molecular hyperpolarizability.

Expected Second-Order NLO Properties:

-

A significant powder SHG efficiency, likely comparable to or exceeding that of MNA.

-

A large first-order hyperpolarizability (β), which can be predicted using DFT calculations.

Expected Third-Order NLO Properties:

-

A measurable nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) from Z-scan measurements. The sign of n₂ will depend on the wavelength of the incident light and the electronic properties of the molecule.

It is crucial to emphasize that these are expected properties, and experimental verification is essential to quantify the NLO response of CMNA accurately.

Conclusion and Future Outlook

This compound represents a promising candidate for a high-performance organic NLO material. Its molecular design incorporates the key features required for a strong NLO response. This guide has provided a comprehensive overview of the theoretical and experimental framework for investigating its NLO properties. The detailed protocols for synthesis, crystal growth, and characterization serve as a practical starting point for researchers in the field.

Future work should focus on the experimental determination of the second- and third-order NLO coefficients of CMNA. Furthermore, the growth of high-quality single crystals and their full characterization will be crucial for the development of practical NLO devices based on this material. The exploration of structure-property relationships through systematic theoretical studies will also provide valuable insights for the design of next-generation organic NLO materials with even greater performance.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of N-Cyanomethyl-N-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanomethyl-N-methyl-4-nitroaniline is a derivative of the well-studied nitroaniline family, compounds known for their interesting electronic and optical properties. The presence of a strong electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring creates a "push-pull" system, leading to significant intramolecular charge transfer. The addition of the cyanomethyl group further modulates these electronic characteristics. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-property relationships, which in turn can inform the design of novel materials and pharmaceutical agents.

This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing its synthesis, crystallographic analysis, and spectroscopic characterization. The methodologies are presented with an emphasis on the rationale behind the experimental choices, ensuring a deep understanding of the scientific process.

Synthesis and Crystal Growth

The synthesis of this compound is typically achieved through the N-alkylation of N-methyl-4-nitroaniline with a suitable cyanomethylating agent, such as chloroacetonitrile. This reaction is a classic example of nucleophilic substitution.

Synthesis Protocol

Rationale: The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively dissolves the reactants and stabilizes the transition state of the S(_N)2 reaction without participating in hydrogen bonding that could hinder the nucleophilicity of the amine. A weak base, such as potassium carbonate (K(_2)CO(_3)), is employed to deprotonate the secondary amine of N-methyl-4-nitroaniline, thereby increasing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile. The reaction is carried out at an elevated temperature to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K(_2)CO(_3)) (1.5 equivalents) to the solution. The suspension is stirred to ensure a uniform mixture.

-

Alkylation: To the stirred suspension, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.

-

Reaction Condition: Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic impurities, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Single Crystal Growth

Rationale: The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a widely used technique that allows for the gradual and ordered arrangement of molecules into a crystal lattice. The choice of solvent is determined by the solubility of the compound; an ideal solvent will dissolve the compound at a higher temperature and allow for slow, controlled precipitation as the solvent evaporates at room temperature.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., a mixture of chloroform and cyclohexane) at a slightly elevated temperature.

-

Evaporation: Loosely cover the container with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment at a constant temperature.

-

Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound will form.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the overall molecular conformation.

Data Collection and Processing Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code 278155 .[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C(_9)H(_9)N(_3)O(_2) |

| Formula Weight | 191.19 |

| Crystal System | Monoclinic |

| Space Group | P2(_1)/c |

| a (Å) | 11.234(2) |

| b (Å) | 10.511(2) |

| c (Å) | 7.859(2) |

| α (°) | 90 |

| β (°) | 94.34(3) |

| γ (°) | 90 |

| Volume (ų) | 924.9(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.373 |

| Absorption Coefficient (mm⁻¹) | 0.102 |

| F(000) | 400 |

Molecular and Crystal Structure Insights

The molecular structure reveals a nearly planar nitroaniline core, which is characteristic of such push-pull systems, facilitating π-electron delocalization. The cyanomethyl group introduces additional conformational flexibility. The crystal packing is influenced by a network of intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, which play a significant role in the stability of the crystal lattice. The arrangement of the molecules in the unit cell is such that the dipole moments of adjacent molecules are oriented in an antiparallel fashion, a common packing motif for polar molecules.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and electronic properties of the molecule, complementing the structural data from X-ray diffraction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions:

-

N-H Stretching: The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the aniline nitrogen.

-

C≡N Stretching: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.

-

NO(_2) Stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching band around 1500-1550 cm⁻¹ and a symmetric stretching band around 1335-1385 cm⁻¹.

-

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the region of 1250-1360 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the elucidation of the molecular structure in solution.

Expected ¹H NMR Chemical Shifts (in CDCl(_3)):

-

Aromatic Protons: The protons on the nitro-substituted ring will appear as two doublets in the downfield region (typically δ 6.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group.

-

N-CH(_3) Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected around δ 3.0-3.3 ppm.

-

N-CH(_2)-CN Protons: A singlet for the two protons of the cyanomethyl group is expected around δ 4.2-4.5 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl(_3)):

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-155 ppm. The carbon atom attached to the nitro group will be the most downfield.

-

C≡N Carbon: The nitrile carbon is expected to appear in the range of δ 115-120 ppm.

-

N-CH(_3) Carbon: The methyl carbon should appear around δ 40-45 ppm.

-

N-CH(_2)-CN Carbon: The methylene carbon of the cyanomethyl group is expected around δ 40-45 ppm.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For push-pull systems like this compound, the position of the absorption maximum (λ(_max)) is sensitive to the solvent polarity (solvatochromism).

Expected Spectral Features:

The UV-Vis spectrum is expected to show a strong absorption band in the range of 350-450 nm, corresponding to the intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitro group. This band is likely to exhibit a bathochromic (red) shift in more polar solvents, as the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Computational Chemistry

Rationale: Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and providing deeper insights into the electronic structure and properties of molecules. By optimizing the molecular geometry and calculating properties such as molecular orbital energies and the electrostatic potential, a more complete picture of the molecule's behavior can be obtained.

Caption: Workflow for DFT Calculations.

Key Insights from DFT:

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) is expected to be localized on the N-methylamino group and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) will be predominantly on the nitro group. The energy gap between the HOMO and LUMO is related to the electronic transition observed in the UV-Vis spectrum.

-

Electrostatic Potential (ESP) Map: The ESP map will visually demonstrate the charge distribution in the molecule, with negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the cyano group, and positive potential (blue) around the amino group and aromatic protons.

-

Optimized Geometry: The calculated bond lengths and angles from the optimized geometry can be compared with the experimental values from X-ray diffraction to validate the computational model.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound, from its synthesis and crystal growth to its comprehensive analysis using X-ray diffraction, spectroscopy, and computational methods. The interplay of the electron-donating and electron-withdrawing groups, as confirmed by both experimental and theoretical data, governs its molecular structure and electronic properties. This foundational knowledge is essential for the future design and development of advanced materials and pharmaceuticals based on the nitroaniline scaffold.

References

-

PubChem. this compound. [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

- Google Patents. Method for preparing N-methyl paranitroaniline.

-

Cambridge Crystallographic Data Centre (CCDC). CCDC 278155: Experimental Crystal Structure Determination. [Link]

-

ResearchGate. Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. [Link]

-

ResearchGate. FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA crystal. [Link]

-

ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of N-Cyanomethyl-N-methyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility of the compound of interest, N-Cyanomethyl-N-methyl-4-nitroaniline (IUPAC name: 2-(N-methyl-4-nitroanilino)acetonitrile)[1]. Understanding the solubility of this and other novel chemical entities is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and overall therapeutic efficacy[1]. This document offers a deep dive into the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and the application of thermodynamic models for data correlation and analysis. While specific experimental data for this compound is not publicly available, this guide will use data from a structurally similar compound, 4-methyl-2-nitroaniline, to illustrate the principles and methodologies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences